(丙-2-炔-1-基)(喹啉-2-基甲基)胺

描述

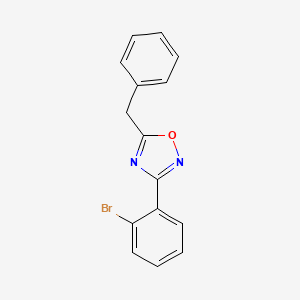

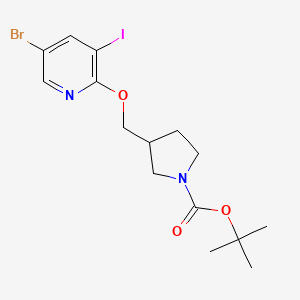

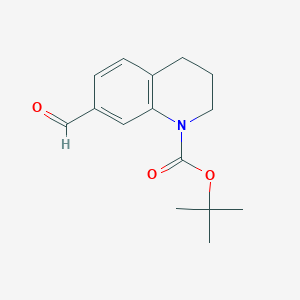

“(Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine” is a compound with the molecular formula C13H12N2 and a molecular weight of 196 . It belongs to the class of compounds known as propargylamines .

Synthesis Analysis

Propargylamines, including “(Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine”, are synthesized through various methods. A green approach to synthesize such compounds involves solvent-free synthetic approaches via A3 and KA2 coupling reactions .Molecular Structure Analysis

The molecular structure of “(Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine” can be represented by the SMILES notationC#CCNCc1ccc2ccccc2n1 . Chemical Reactions Analysis

The synthesis of propargylamines involves various chemical reactions. For instance, the terminal alkynes undergo oxidative alkyne–alkyne coupling under certain conditions, resulting in polymers with bimodal molecular weight distributions .Physical and Chemical Properties Analysis

“(Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine” has a boiling point of 345.0±22.0 °C at 760 mmHg, a flash point of 162.5±22.3 °C, and a density of 1.1±0.1 g/cm3 . Its polarizability is 24.7±0.5 10-24cm3 .科学研究应用

合成和反应性

- Aleksandrov、Zablotskii 和 El'chaninov (2020 年) 的一项研究讨论了 N-(喹啉-5-基)噻吩-2-甲酰胺及其衍生物的合成和反应性,突出了与喹啉胺相关的化合物的多功能化学性质 (Aleksandrov, Zablotskii, & El’chaninov, 2020)。

抗菌活性

- Ashok 等人(2014 年)合成了 (E)-1-芳基-3-[2-(哌啶-1-基)喹啉-3-基]丙-2-烯-1-酮和相关化合物,对各种细菌和真菌菌株表现出良好的抗菌活性。这证明了喹啉衍生物的潜在生物学应用 (Ashok, Ganesh, Vijaya Lakshmi, & Ravi, 2014)。

荧光应用

- 魏等人(2006 年)开发了源自喹啉的三齿配体用于荧光应用,表明此类化合物在成像和传感应用中的效用 (Wei, Babich, Ouellette, & Zubieta, 2006)。

催化

- 韩等人(2017 年)探索了 2-(喹啉-2-基)丙-2-烯-1-酮的刘易斯酸催化合成,证明了喹啉衍生物在有机合成中的催化能力 (Han, Li, Zhu, Li, Zhou, Song, & Liang, 2017)。

癌症治疗中的光毒性

- Leonidova 等人(2014 年)研究了 N,N-双(喹啉酰基) Re(I) 三羰基配合物衍生物作为癌症治疗中光动力治疗光敏剂的潜力,表明喹啉衍生物在药物化学中的应用 (Leonidova, Pierroz, Rubbiani, Heier, Ferrari, & Gasser, 2014)。

安全和危害

作用机制

Mode of Action

It has been suggested that the compound may act as a photosensitizer, with both the starting material and the product playing an important role in the reaction .

Biochemical Pathways

The compound may be involved in energy transfer and single electron transfer pathways, leading to the generation of reactive oxygen species

Pharmacokinetics

The compound has a molecular weight of 196.25 , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

Given its potential role as a photosensitizer , it may induce oxidative stress and other cellular responses

生化分析

Biochemical Properties

(Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of (Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of (Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in HepG2 cell lines, it has been shown to impact mitochondrial genes and cellular properties, indicating its role in altering cellular energy metabolism and signaling pathways .

Molecular Mechanism

At the molecular level, (Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to participate in oxidative formylation reactions, where it interacts with molecular oxygen and acts as a photosensitizer . These interactions can lead to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

The temporal effects of (Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine in laboratory settings include its stability, degradation, and long-term effects on cellular function. Over time, the compound may degrade, leading to changes in its efficacy and impact on cells. Studies have shown that the effects of such compounds can vary significantly over time, with initial high activity that may decrease as the compound degrades .

Dosage Effects in Animal Models

The effects of (Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it could lead to toxicity or adverse effects. For example, studies on similar compounds have shown that higher doses can lead to significant changes in biochemical markers and potential toxicity .

Metabolic Pathways

(Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of (Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine within cells and tissues involve specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. For instance, it may be transported via specific membrane transporters that facilitate its movement across cellular membranes .

Subcellular Localization

The subcellular localization of (Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy .

属性

IUPAC Name |

N-(quinolin-2-ylmethyl)prop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-2-9-14-10-12-8-7-11-5-3-4-6-13(11)15-12/h1,3-8,14H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRITLDAMTVHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。